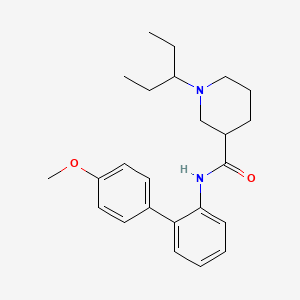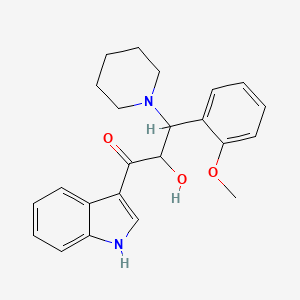![molecular formula C20H26N4O B6063477 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as CPP, is a compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications. CPP belongs to a class of compounds called proline derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a critical role in synaptic plasticity and learning and memory. By blocking NMDA receptors, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can modulate glutamate signaling and affect neuronal activity. This mechanism of action is thought to underlie 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to have analgesic and anti-inflammatory effects. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to modulate synaptic plasticity and to affect long-term potentiation, a cellular mechanism underlying learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is also relatively stable and can be stored for extended periods. However, there are also some limitations to the use of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of research is the development of more potent and selective NMDA receptor antagonists based on the 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide structure. Another area of research is the investigation of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's potential use in the treatment of psychiatric disorders, such as depression and anxiety, should be explored further. Finally, the development of more efficient and effective methods for administering 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in vivo should be a focus of future research.
Conclusion:
In conclusion, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as an antagonist at the NMDA receptor and has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of neurological disorders and as a tool in neuroscience research. While there are some limitations to the use of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with cyclohexylamine and proline in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. The synthesis of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(19-11-5-13-23(19)17-8-2-1-3-9-17)22-16-7-4-10-18(15-16)24-14-6-12-21-24/h4,6-7,10,12,14-15,17,19H,1-3,5,8-9,11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSOKJLARQEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)